Agrimonolide 6-O-beta-D-glucoside

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a field dedicated to the study of chemical compounds derived from living organisms. These compounds, known as secondary metabolites, are often unique to the organisms that produce them and can possess a wide range of biological activities. Agrimonolide (B1665657) 6-O-beta-D-glucoside is one such secondary metabolite, contributing to the chemical diversity of the plant kingdom. The study of such compounds is pivotal for discovering new molecules with potential applications. Phytochemical investigations of plants like Agrimonia pilosa have led to the identification of over 252 chemical constituents, including flavonoids, tannins, and isocoumarins, highlighting the rich chemical tapestry from which Agrimonolide 6-O-beta-D-glucoside emerges. researchgate.netnih.gov

Overview of this compound as an Isocoumarin (B1212949) Glycoside

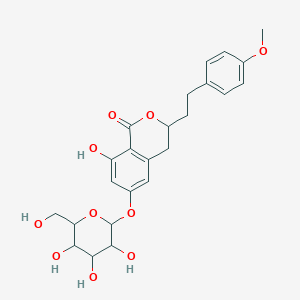

This compound belongs to the isocoumarin class of compounds. immunomart.comnih.gov Isocoumarins are derivatives of a benzopyran-1-one structure. The "glycoside" designation indicates that the core isocoumarin structure, in this case, agrimonolide, is attached to a sugar molecule, specifically a beta-D-glucopyranoside. nih.gov This glycosidic linkage can influence the compound's solubility and biological interactions.

The compound was identified through spectral data analysis, including UV, IR, NMR, and mass spectrometry, which elucidated its structure as agrimonolide-6-O-beta-D-glucopyranoside. nih.gov Research has shown that the aglycones (the non-sugar part) of isocoumarins, such as agrimonolide, tend to exhibit stronger α-glucosidase inhibitory activities compared to their glycoside forms like this compound. nih.gov This suggests that the presence of the glucose unit can modulate the compound's bioactivity. nih.gov

Historical and Traditional Relevance of its Botanical Sources

This compound has been isolated from botanical sources such as Agrimonia pilosa and Rodgersia podophylla. immunomart.comnih.govmissouribotanicalgarden.org

Agrimonia pilosa , a member of the Rosaceae family, has a long history of use in traditional East Asian medicine, particularly in China, Korea, and Japan. researchgate.netnih.govnih.gov It is traditionally used for a variety of purposes, including as an astringent and for treating abdominal pain and dysentery. researchgate.net The plant is known by various names, including hairy agrimony, and has been documented for its use in treating sore throats, headaches, and parasitic infections. benthamdirect.com Phytochemical studies reveal that Agrimonia pilosa contains a diverse array of compounds, including flavonoids, tannins, and triterpenoids, in addition to isocoumarins. researchgate.netbenthamdirect.com

Agrimonia eupatoria , a related species also known as common agrimony, has been used in European traditional medicine for centuries. nih.gov Its uses include the treatment of diarrhea, liver and gallbladder issues, and inflammatory conditions of the mouth. nih.gov Written records of its use date back to the 4th and 5th centuries. nih.gov In a region of Northern Italy, a local 18th-century manuscript detailed its use as a disinfectant and wound-healing agent. mdpi.com

Rodgersia podophylla , native to Japan and Korea, is a perennial plant known for its large, striking leaves. missouribotanicalgarden.orgwikipedia.org While primarily valued as an ornamental plant in gardens, some sources note that its young leaves are edible. missouribotanicalgarden.orgpfaf.org It thrives in moist, shaded environments like woodlands and along stream banks. missouribotanicalgarden.org

Structure

2D Structure

Properties

IUPAC Name |

8-hydroxy-3-[2-(4-methoxyphenyl)ethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O10/c1-31-14-5-2-12(3-6-14)4-7-15-8-13-9-16(10-17(26)19(13)23(30)32-15)33-24-22(29)21(28)20(27)18(11-25)34-24/h2-3,5-6,9-10,15,18,20-22,24-29H,4,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNBYGORCDLAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2CC3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Botanical Sources

Primary Botanical Source: Agrimonia pilosa Ledeb.

The principal botanical source of Agrimonolide (B1665657) 6-O-beta-D-glucoside is Agrimonia pilosa Ledeb., a perennial herbaceous plant belonging to the Rosaceae family. immunomart.comnih.gov This compound is one of several isocoumarins that have been successfully isolated from the aerial parts of the plant. immunomart.com Phytochemical investigations have confirmed the presence of Agrimonolide 6-O-beta-D-glucoside in various extracts of A. pilosa.

Agrimonia pilosa, also known as hairy agrimony, has a wide distribution across temperate regions. nih.gov It is primarily found throughout China, the Korean Peninsula, Japan, Siberia, and Eastern Europe. nih.govencyclopedia.pub The plant is adaptable and grows in a variety of environments, commonly found along roadsides and in grassy areas at diverse altitudes. encyclopedia.pub It can thrive in light sandy, medium loamy, and heavy clay soils, and it tolerates both acidic and basic soil conditions. encyclopedia.pub

Agrimonia pilosa contains a rich and diverse array of phytochemicals. This compound is found in the plant alongside its aglycone, agrimonolide, and a related isocoumarin (B1212949), desmethylagrimonolide. nih.govnih.gov Beyond these isocoumarins, the plant is a significant source of flavonoids, tannins, and triterpenoids. nih.govbenthamdirect.comresearchgate.net Over 252 different compounds have been identified from A. pilosa, highlighting its complex chemical composition. nih.gov

Interactive Table: Phytochemicals Co-occurring with this compound in Agrimonia pilosa

| Compound Class | Examples |

| Isocoumarins | Agrimonolide, Desmethylagrimonolide, (3S)-Desmethylagrimonolide-6-O-β-D-glucopyranoside nih.gov |

| Flavonoids | Quercetin, Kaempferol, Apigenin, Luteolin, Rutin, Isoquercitrin, Quercitrin, Tiliroside nih.govresearchgate.netmdpi.com |

| Tannins | Agrimoniin, Potentillin, Pedunculagin, Casuarinin nih.govnih.gov |

| Triterpenoids | Ursolic acid, Corosolic acid, Tormentic acid mdpi.com |

| Phenolic Acids & Others | Gallic acid, Protocatechuic acid, Agrimols, Phloroglucinol derivatives nih.govbenthamdirect.comthieme-connect.com |

Alternative Botanical Sources

While Agrimonia pilosa is the primary source, the aglycone part of the molecule, agrimonolide , has been identified in another member of the Rosaceae family, Spiraea formosana. encyclopedia.pubmdpi.comnih.govnih.gov However, current scientific literature does not report the presence of the glycosylated form, this compound, in this species.

The plant Lawsonia inermis (commonly known as henna), from the Lythraceae family, has been investigated for its phytochemical content. ijpsjournal.combiochemjournal.comopensciencepublications.comsemanticscholar.orgjocpr.com These studies reveal a chemical profile rich in compounds like lawsone, hennosides, flavonoids, and tannins. ijpsjournal.comopensciencepublications.com Based on available research, this compound has not been identified as a constituent of Lawsonia inermis.

Isolation and Purification Methodologies

Extraction Techniques from Botanical Materials

The primary botanical source for Agrimonolide (B1665657) 6-O-beta-D-glucoside is Agrimonia pilosa L. mdpi.comimmunomart.commedchemexpress.com The initial step involves the extraction of the compound from the plant material, typically the aerial parts or whole plant. The choice of solvent is critical for efficiently extracting the target molecule.

Commonly used extraction solvents include polar solvents like methanol (B129727), ethanol (B145695), or aqueous ethanol solutions (e.g., 60-70% ethanol), and hot water. mdpi.comnih.gov For instance, dried and powdered Agrimonia pilosa can be extracted with 70% ethanol. nih.gov Another approach involves using hot ethanol to extract from the fresh stems of related species. nih.govmdpi.com

Following the initial extraction, the crude extract is often concentrated under reduced pressure to yield a residue. This residue is then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity. This partitioning separates compounds based on their differential solubility. A typical sequence might involve partitioning with n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. nih.gov This process fractionates the crude extract, concentrating the desired glycosides in a specific fraction, often the ethyl acetate or n-butanol fraction. nih.gov

| Plant Source | Extraction Solvent | Subsequent Partitioning Solvents | Reference |

| Agrimonia pilosa | 70% Ethanol | Ethyl acetate, n-butanol | nih.gov |

| Agrimonia pilosa | Methanol | Hexane, ethyl acetate, n-butanol | nih.gov |

| Spiraea formosana | Hot Ethanol | Chloroform, n-butanol, water | nih.govmdpi.com |

| Agrimonia pilosa | Hot Water | Ethyl acetate, n-butanol | nih.gov |

Chromatographic Separation Methods

Chromatography is indispensable for purifying Agrimonolide 6-O-beta-D-glucoside from the complex mixtures obtained after extraction and partitioning. mdpi.com A combination of different chromatographic techniques is typically required to achieve high purity. nih.gov

Column chromatography is a fundamental purification step. The active fractions from solvent partitioning are applied to a column packed with a stationary phase, most commonly silica (B1680970) gel. mdpi.comnih.gov Compounds are then separated by eluting with a mobile phase, which is a solvent or a mixture of solvents.

For the isolation of this compound, a gradient elution is often used, where the polarity of the mobile phase is gradually increased. For example, a silica gel column might be eluted with a mixture of chloroform and methanol or methylene (B1212753) chloride and methanol, with the proportion of the more polar solvent (methanol) gradually increasing. mdpi.com This allows for the separation of compounds with different polarities.

Besides silica gel, other stationary phases like macroporous resin, ODS (Octadecyl-silica), and Sephadex LH-20 are also employed in column chromatography to refine the separation. nih.gov Sephadex LH-20, for instance, is particularly useful for separating compounds based on molecular size and for removing pigments and other impurities.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique often used in the final stages of purification to isolate compounds with high purity (>95%). mdpi.comnih.gov The fraction containing this compound obtained from column chromatography is further purified using a preparative HPLC system.

This technique utilizes a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to superior separation. A common stationary phase for this purpose is a reversed-phase column, such as an Eclipse XDB-C18. informahealthcare.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the isolated compound is also verified using analytical HPLC. mdpi.com

| Chromatographic Method | Stationary Phase | Typical Mobile Phase System | Reference |

| Column Chromatography | Silica Gel | Chloroform-Methanol gradient | mdpi.com |

| Column Chromatography | Macroporous Resin | Ethanol-Water gradient | nih.gov |

| Column Chromatography | Sephadex LH-20 | Methanol | nih.gov |

| Preparative HPLC | C18 Reversed-Phase | Acetonitrile-Water or Methanol-Water | nih.govinformahealthcare.com |

Activity-Guided Isolation Approaches

Activity-guided isolation is a strategic approach where the purification process is directed by the biological activity of the fractions. researchgate.netmdpi.com This method ensures that the isolated compounds are responsible for the therapeutic or biological effects observed in the crude extract.

The process begins by testing the crude plant extract for a specific activity, such as α-glucosidase inhibition or hepatoprotective effects. mdpi.comimmunomart.com The extract is then separated into several fractions using techniques like liquid-liquid partitioning or column chromatography. Each fraction is subsequently tested for the same biological activity. The most active fraction is selected for further, more detailed separation. researchgate.net

This cycle of separation and bioassay is repeated until a pure, active compound is isolated. For example, the isolation of this compound from Agrimonia pilosa has been successfully guided by its α-glucosidase inhibitory activity. mdpi.com In one study, an ethyl acetate fraction of an A. pilosa extract showed potent activity. mdpi.com This active fraction was subjected to multiple steps of silica gel column chromatography, which led to the isolation of several compounds, including this compound, which was then tested for its individual activity. mdpi.com This approach is highly efficient for discovering new bioactive natural products. immunomart.commedchemexpress.com

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structure Determination

Modern spectroscopic methods are indispensable for the structural characterization of complex natural products like Agrimonolide (B1665657) 6-O-beta-D-glucoside. These techniques provide detailed information about the carbon skeleton, the types and locations of functional groups, and the stereochemical relationships within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, DEPT NMR)

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the connectivity of all atoms in Agrimonolide 6-O-beta-D-glucoside can be determined.

In studies such as the one conducted by Park and Kang (2020), the structures of isocoumarins isolated from Agrimonia pilosa, including this compound, were identified using ¹H-NMR and ¹³C-NMR analyses. nih.govmdpi.com The ¹H-NMR spectrum provides information on the number, environment, and coupling interactions of protons. The ¹³C-NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number and type of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

The data presented in the tables below are representative of the chemical shifts expected for the agrimonolide core and the attached β-D-glucoside unit, based on established values for similar isocoumarin (B1212949) glycosides.

Table 1: Representative ¹H-NMR Data for this compound (Data based on typical values for isocoumarin glycosides)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Agrimonolide Moiety | |||

| 5 | ~6.45 | d | ~2.0 |

| 7 | ~6.60 | d | ~2.0 |

| 4'-OCH₃ | ~3.75 | s | |

| 2', 6' | ~7.10 | d | ~8.5 |

| 3', 5' | ~6.80 | d | ~8.5 |

| β-D-glucoside Moiety | |||

| 1'' | ~4.90 | d | ~7.5 |

| 2''-6'' | ~3.40 - 3.90 | m |

Table 2: Representative ¹³C-NMR Data for this compound (Data based on typical values for isocoumarin glycosides)

| Position | δC (ppm) |

|---|---|

| Agrimonolide Moiety | |

| 1 | ~169.0 |

| 4a | ~101.5 |

| 5 | ~102.0 |

| 6 | ~163.0 |

| 7 | ~108.0 |

| 8 | ~161.0 |

| 8a | ~140.0 |

| 4'-OCH₃ | ~55.5 |

| β-D-glucoside Moiety | |

| 1'' | ~102.5 |

| 2'' | ~74.0 |

| 3'' | ~77.5 |

| 4'' | ~70.5 |

| 5'' | ~78.0 |

| 6'' | ~61.5 |

Mass Spectrometry (MS, LC/MS, HPLC-QTOFMS, MS/MS fragmentation patterns)

Mass spectrometry is crucial for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (such as HPLC-QTOFMS) can precisely determine its mass, confirming the molecular formula C₂₄H₂₈O₁₀ (calculated molecular weight: 476.47 g/mol ).

Tandem mass spectrometry (MS/MS) provides structural information through controlled fragmentation of the molecule. A common fragmentation pathway for O-glycosides is the cleavage of the glycosidic bond. In the case of this compound, this results in the neutral loss of the glucose moiety (162 Da). This characteristic loss produces a prominent fragment ion corresponding to the protonated aglycone, Agrimonolide, at a mass-to-charge ratio (m/z) of 314. This fragmentation pattern is a key diagnostic feature for identifying the compound as a hexoside derivative of agrimonolide.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ | 477.1759 | Protonated molecular ion of this compound |

| [M-162+H]⁺ | 315.1227 | Fragment ion corresponding to the protonated aglycone (Agrimonolide) after loss of the glucose unit |

Confirmation of Glycosidic Linkage Configuration (Beta-D-glucoside)

Determining the stereochemistry of the glycosidic bond is essential for a complete structural description. The distinction between an α- and a β-glycosidic linkage is reliably made using ¹H-NMR spectroscopy.

The key diagnostic signal is the anomeric proton (H-1'') of the glucose unit. The coupling constant (J-value) between the anomeric proton and the adjacent proton (H-2'') is dependent on the dihedral angle between them. For a β-glucoside, the H-1'' and H-2'' protons are in a trans-diaxial orientation, which results in a large coupling constant, typically in the range of 7 to 8 Hz. researchgate.net Conversely, an α-glucoside would show a much smaller coupling constant (around 3-4 Hz). The observation of a large coupling constant for the anomeric proton in the ¹H-NMR spectrum of this compound unequivocally confirms the β-configuration of the glycosidic linkage. researchgate.net

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes to Isocoumarins

Isocoumarins, including the agrimonolide (B1665657) portion of the target molecule, are a class of polyketides. nih.govrsc.org Their biosynthesis is primarily routed through the polyketide synthase (PKS) pathway. This fundamental metabolic pathway constructs complex carbon skeletons from simple acyl-CoA precursors.

Research into fungal isocoumarins has provided significant insight into this process. The core structure is assembled via the acetate (B1210297)/malonate pathway. nih.govuea.ac.uk This process is catalyzed by a large, multifunctional enzyme known as polyketide synthase (PKS). Advances in genetic and bioinformatic analysis have identified specific PKS systems, such as PKS12 in Fusarium graminearum, as responsible for isocoumarin (B1212949) synthesis. rsc.orguea.ac.uk These PKS enzymes typically possess a conserved architecture of functional domains that work in concert.

The key enzymatic domains involved in the PKS pathway for isocoumarin synthesis are detailed below.

| Domain | Full Name | Function |

| KS | β-Ketoacyl Synthase | Catalyzes the condensation of acyl units, extending the polyketide chain. |

| AT | Acyltransferase | Selects and loads the correct starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units onto the ACP. |

| ACP | Acyl Carrier Protein | Tethers the growing polyketide chain and shuttles it between the various catalytic domains of the PKS. |

| CLC | Claisen-type Cyclase | Often involved in the cyclization and release of the completed polyketide chain to form the characteristic lactone ring of isocoumarins. |

This table summarizes the core domains of Polyketide Synthase (PKS) involved in isocoumarin biosynthesis, based on findings from fungal systems. nih.govrsc.orguea.ac.uk

The process begins with a starter unit, typically acetyl-CoA, which is elongated by the sequential addition of extender units, usually malonyl-CoA. The PKS enzyme complex orchestrates the chain elongation, and subsequent reduction and dehydration steps, before an intramolecular cyclization reaction forms the stable isocoumarin ring system. For agrimonolide, further tailoring enzymes would then modify this basic scaffold to produce the final aglycone structure.

Glycosylation Mechanisms in Plant Secondary Metabolism

Glycosylation is a ubiquitous and critical modification of secondary metabolites in plants, serving to increase their solubility, stability, and biological activity, as well as facilitating their transport and storage. nih.govresearchgate.net This process involves the enzymatic transfer of a sugar moiety from an activated sugar donor to an acceptor molecule, such as the agrimonolide core.

In plants, this reaction is predominantly catalyzed by a large and diverse family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.gov These enzymes belong to the Glycosyltransferase Family 1 (GT1). nih.gov UGTs utilize uridine (B1682114) diphosphate (B83284) (UDP)-activated sugars (e.g., UDP-glucose) as the high-energy donor for the glycosidic bond formation. nih.gov

The glycosylation process is highly specific. Plant UGTs contain a highly conserved C-terminal motif of 44 amino acids, known as the Plant Secondary Product Glycosyltransferase (PSPG) motif. nih.gov This region is responsible for binding the UDP-sugar donor, while the more variable N-terminal region of the enzyme determines the specificity for the acceptor molecule (the aglycone). nih.gov This enzymatic control ensures that the sugar is attached at a specific position on the acceptor molecule, a process known as regiospecificity. researchgate.net

| Component | Role in Glycosylation |

| Aglycone | The secondary metabolite acceptor molecule (e.g., Agrimonolide). |

| UGT Enzyme | The catalyst (UDP-dependent Glycosyltransferase) that facilitates the reaction. |

| UDP-Sugar | The activated sugar donor (e.g., UDP-glucose). |

| Glycoside | The final product, consisting of the aglycone linked to a sugar (e.g., Agrimonolide 6-O-beta-D-glucoside). |

This table outlines the key molecular components involved in the glycosylation of plant secondary metabolites. nih.gov

Enzymatic Systems Potentially Involved in this compound Formation

The biosynthesis of this compound is a convergence of the two pathways described above.

Formation of the Aglycone (Agrimonolide): The initial step is the synthesis of the agrimonolide isocoumarin core. This is proposed to occur via a plant-based Polyketide Synthase (PKS) system, analogous to the well-studied fungal pathways. This PKS would assemble the backbone from acetate and malonate precursors, which is then modified by other tailoring enzymes (e.g., hydroxylases, methyltransferases) to yield the final agrimonolide structure.

Glycosylation of Agrimonolide: The second and final step is the attachment of a glucose molecule to the 6-hydroxyl group of the agrimonolide core. This reaction is catalyzed by a specific UGT. The enzyme responsible would be a UDP-glucosyltransferase that recognizes agrimonolide as its substrate. This enzyme would transfer a glucose molecule from UDP-glucose to the 6-OH position, forming the β-glycosidic linkage characteristic of the final compound. While the specific UGT has not been isolated, multifunctional UGTs capable of glycosylating various phenolic compounds have been identified in plants like Camellia sinensis. acs.org

Chemical Synthesis and Analog Generation

The complete synthesis of agrimonolide (B1665657) 6-O-β-D-glucoside involves two primary stages: the construction of the core non-sugar component, known as the aglycone, followed by the attachment of the glucose unit through a process called glycosylation. The generation of analogs for research purposes builds upon these synthetic strategies.

Biological and Pharmacological Activities Mechanistic Studies

Anti-inflammatory Activity

Research indicates that Agrimonolide (B1665657) 6-O-beta-D-glucoside, often in conjunction with its aglycone form, agrimonolide, possesses notable anti-inflammatory properties. researchgate.net These effects are attributed to its ability to modulate various components of the inflammatory cascade.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide (NO), Cyclooxygenase-2 (COX-2), Inducible NO Synthase (iNOS))

Studies have demonstrated that isocoumarins from Agrimonia pilosa, including Agrimonolide 6-O-beta-D-glucoside, can suppress inflammatory responses by inhibiting the production of key inflammatory mediators. researchgate.net Specifically, these compounds have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The overexpression of COX-2 and iNOS is a critical factor in the initiation and progression of inflammation. researchgate.net COX-2 is an enzyme responsible for the synthesis of prostaglandins, while iNOS produces nitric oxide (NO), both of which are significant contributors to the inflammatory process. researchgate.netresearchgate.net The ability of these isocoumarins to down-regulate the transcription and translation of COX-2 and iNOS highlights their potential as anti-inflammatory agents. researchgate.net

Impact on Cellular Signaling Pathways (e.g., NF-κB, JAK-STAT, JNK, p38 MAPKs)

The anti-inflammatory actions of agrimonolide, the aglycone of this compound, are mediated through the modulation of several key cellular signaling pathways. nih.gov Studies have revealed that agrimonolide can suppress the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways induced by lipopolysaccharide (LPS). nih.gov Furthermore, agrimonolide has been found to inhibit the activation of c-Jun N-terminal kinase (JNK) and decrease the activation of nuclear factor-kappa B (NF-κB) in LPS-stimulated macrophages. nih.gov These signaling pathways are crucial regulators of the expression of pro-inflammatory genes, and their inhibition by agrimonolide provides a molecular basis for its anti-inflammatory effects. nih.govnih.gov

In Vitro Anti-inflammatory Models (e.g., LPS-stimulated macrophages)

The anti-inflammatory properties of agrimonolide and, by extension, its glucoside, have been extensively studied using in vitro models, particularly lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages. mdpi.comfrontiersin.org In these models, pre-treatment with agrimonolide has been shown to significantly reduce the production of pro-inflammatory cytokines and attenuate the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells. nih.gov This demonstrates the compound's ability to counteract the inflammatory effects triggered by bacterial endotoxins.

Anti-diabetic Potential

In addition to its anti-inflammatory activities, this compound has shown promise as a potential anti-diabetic agent.

Alpha-Glucosidase Inhibitory (AGI) Activity

Extracts from Agrimonia pilosa, which contain this compound, have demonstrated alpha-glucosidase inhibitory (AGI) activity. mdpi.comnih.gov Alpha-glucosidase inhibitors are a class of drugs used in the management of type 2 diabetes that work by delaying the absorption of carbohydrates from the small intestine. nih.gov By inhibiting enzymes like alpha-glucosidase, these agents help to reduce the postprandial rise in blood glucose levels. nih.gov The flavonoid and triterpenoid (B12794562) compounds from Agrimonia pilosa have shown strong α-glucosidase inhibitory activities, suggesting a potential therapeutic application for compounds from this plant, including this compound, in managing type 2 diabetes. nih.gov

Table of Research Findings on this compound and Related Compounds

| Activity | Mediator/Pathway | Effect | Model System | Reference |

| Anti-inflammatory | NO, COX-2, iNOS | Inhibition of expression/production | LPS-stimulated macrophages | researchgate.netnih.gov |

| TNF-α, IL-6 | Reduction of expression | LPS-stimulated macrophages | researchgate.net | |

| NF-κB, JAK-STAT, JNK, p38 MAPKs | Inhibition of activation | LPS-stimulated macrophages | nih.gov | |

| Anti-diabetic | Alpha-glucosidase | Inhibitory activity | In vitro enzyme assay | mdpi.comnih.gov |

Kinetic Analysis of Enzyme Inhibition

The inhibitory action of various plant extracts and their constituent compounds on enzymes like α-glucosidase has been a subject of kinetic studies. These analyses help in understanding the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. For instance, studies on plant extracts have revealed different modes of α-glucosidase inhibition, such as non-competitive and uncompetitive mechanisms. nih.govipb.ac.id The Lineweaver-Burk plot is a common graphical method used to determine the type of enzyme inhibition. ipb.ac.idresearchgate.net In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, leading to a decrease in Vmax (maximum reaction velocity) without affecting the Km (Michaelis constant). ipb.ac.id Conversely, uncompetitive inhibitors bind only to the enzyme-substrate complex, resulting in a decrease in both Vmax and Km. ipb.ac.idbanglajol.info

Aldose Reductase Inhibitory Potential

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. plos.org It converts glucose to sorbitol, and the accumulation of sorbitol is implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. plos.org Consequently, inhibitors of aldose reductase are being investigated as potential therapeutic agents to prevent or manage these complications. plos.orgscience.gov Research has shown that various natural compounds, including those found in potato extracts, can inhibit aldose reductase activity. plos.orgresearchgate.net The inhibitory potential of these compounds is often assessed by measuring their IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. researchgate.net

Regulation of Blood Glucose Metabolism in Pre-clinical Research Models

The regulation of blood glucose is a complex process involving various hormones and metabolic pathways. Glucocorticoids, for example, play a significant role in glucose homeostasis by promoting gluconeogenesis in the liver and modulating insulin (B600854) response in peripheral tissues. nih.gov Research into compounds that can influence blood glucose levels is crucial for the development of new anti-diabetic therapies. Studies have explored the effects of various substances on blood glucose and insulin secretion. For instance, proglucagon 1-61 has been shown to increase blood glucose and plasma insulin in rats, suggesting its role in glucose regulation. nih.gov The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase is another therapeutic strategy to control postprandial hyperglycemia. banglajol.info

Hepatoprotective Activity

This compound has demonstrated hepatoprotective activity in preclinical studies. immunomart.com This protective effect against liver damage has been investigated using various in vitro models.

In Vitro Models for Hepatic Disease Research

To study the hepatoprotective effects of compounds like this compound, researchers utilize in vitro models that mimic liver cell function and injury. Commonly used models include the human hepatoma cell line HepG2 and primary hepatocytes. immunomart.comnih.gov These cells can be exposed to hepatotoxic agents such as carbon tetrachloride (CCl4) or acetaminophen (B1664979) (APAP) to induce cell damage. nih.gov The protective effect of a test compound is then evaluated by measuring various biomarkers of liver injury, including the levels of liver enzymes like aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), as well as markers of oxidative stress. nih.gov For example, this compound has been shown to exert hepatoprotective effects in both HepG2 cells and primary hepatocytes. immunomart.com

Antimicrobial Activity

In addition to its other biological activities, the potential of various natural compounds to combat microbial infections is an active area of research. nih.gov

Spectrum of Action

The antimicrobial activity of a compound is characterized by its spectrum of action, which defines the range of microorganisms it can inhibit or kill. science.gov Flavonoids, for instance, have shown antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov The effectiveness of an antimicrobial agent is often determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net Research has demonstrated that certain flavonoids can exhibit significant antimicrobial activity against multidrug-resistant bacteria, such as extended-spectrum β-lactamase (ESβL)-producing Klebsiella pneumoniae, with MIC values in the range of 32-64 µg/ml. researchgate.net

In Vitro Antimicrobial Assays

While extracts of Agrimonia pilosa have demonstrated broad antimicrobial effects, specific data on the in vitro antimicrobial activity of this compound are not extensively detailed in the currently available literature. jst.go.jp However, the genus Agrimonia has been traditionally used for treating various infections, suggesting the presence of antimicrobial compounds. nih.gov Isocoumarins, the class of compounds to which this compound belongs, have been investigated for their antimicrobial potential. For instance, other isocoumarins have shown varying degrees of inhibitory activity against different microbial strains. researchgate.net

Research on other natural compounds, such as isopimarane-type diterpenoids, has utilized methods like the twofold serial broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) values against a panel of bacteria and yeast. mdpi.com Similarly, studies on sesquiterpenoids have employed agar (B569324) disc diffusion methods to assess antibacterial activity. nih.gov Future research on this compound would likely employ similar standardized in vitro assays to elucidate its specific antimicrobial spectrum and potency.

Antioxidant Activity

The antioxidant potential of compounds is often evaluated through their ability to scavenge free radicals, which are implicated in various disease pathologies. Agrimonolide, the aglycone of this compound, has been shown to possess antioxidant effects. nih.govnih.gov The antioxidant activity of Agrimonia pilosa extracts, which contain this compound, has also been documented. mdpi.com

Nitric Oxide Scavenging Activity

Nitric oxide (NO) is a signaling molecule that can be pro-inflammatory at high concentrations. The scavenging of excess NO is a key antioxidant mechanism. Agrimonolide has demonstrated significant dose-dependent inhibitory activity on nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 cell models. mdpi.com At a concentration of 80 µM, agrimonolide exhibited a strong NO inhibitory rate of 85.36%. mdpi.com This effect is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression. mdpi.com While direct studies on this compound are limited, the activity of its aglycone suggests potential for NO scavenging. The general procedure for this assay involves measuring the reduction of nitrite, a stable product of NO, using the Griess reaction. nih.gov

DPPH Radical Scavenging Activity

Other Biological Activities under Investigation (e.g., potential anti-cancer activity observed for A. pilosa extracts and related compounds)

Extracts from Agrimonia pilosa and its constituent compounds have been investigated for their potential anti-cancer activities. nih.govresearchgate.net The anti-cancer effects are often attributed to the ability of these compounds to induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression. nih.govnih.gov

Agrimonolide, the aglycone of this compound, has shown anti-proliferative activity in various cancer cell lines. In human gastric cancer AGS cells, agrimonolide dose-dependently increased the number of apoptotic cells and induced cell cycle arrest at the G1 phase. nih.govresearchgate.net It has also been shown to reduce the growth of ovarian cancer cells by targeting stearoyl-CoA desaturase 1 (SCD1). nih.gov Furthermore, network pharmacology studies have suggested that agrimonolide may suppress colon cancer progression by inactivating the PI3K/AKT/mTOR pathway. nih.gov Another related compound, agrimoniin, has demonstrated potent antitumor effects in rodent models. jst.go.jp

The table below summarizes the observed anti-cancer activities of agrimonolide in different cancer cell lines.

| Cell Line | Cancer Type | Observed Effects | Reference(s) |

| AGS | Human Gastric Cancer | Potent anti-proliferative activity, dose-dependent increase in apoptosis, G1 phase cell cycle arrest. | nih.govresearchgate.net |

| A2780, SKOV-3 | Human Ovarian Cancer | Reduced cell growth, induction of ferroptosis via SCD1 inhibition. | nih.gov |

| Colon Cancer Cells | Human Colon Cancer | Weakened cell proliferation, invasion, and migration; induced apoptosis; inactivated PI3K/AKT/mTOR pathway. | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Glycosylation on Biological Activities

A key aspect of the SAR of Agrimonolide (B1665657) 6-O-beta-D-glucoside is the role of the glucose moiety attached at the C-6 position. The presence or absence of this sugar can significantly influence the compound's potency and its interaction with biological targets.

Research has provided insights into the hepatoprotective effects of the aglycone form, agrimonolide. In a study investigating its protective effects against cellular damage, agrimonolide demonstrated notable activity. Specifically, it exhibited a half-maximal effective concentration (EC₅₀) of 88.2 ± 2.8 μM against tacrine-induced cytotoxicity in human liver cancer cells (HepG2). mdpi.comnih.gov Furthermore, in primary rat hepatocytes, agrimonolide showed an even more potent hepatoprotective effect against tert-butyl hydroperoxide-induced cytotoxicity, with an EC₅₀ value of 37.7 ± 1.6 μM. mdpi.comnih.gov

While a 2004 study published in the Archives of Pharmacal Research isolated both agrimonolide and Agrimonolide 6-O-beta-D-glucoside and evaluated their hepatoprotective activities, the specific quantitative data for the glycoside was not detailed, precluding a direct comparison of potency with its aglycone in that particular research. nih.gov However, SAR studies on other types of flavonoid glycosides have shown that the aglycone form often exhibits greater potency in nitric oxide inhibition than its corresponding glycoside. researchgate.net This suggests that the addition of the bulky glucose molecule can sometimes hinder the interaction with the target site.

Table 1: Hepatoprotective Activity of Agrimonolide

| Cell Line | Inducing Agent | EC₅₀ of Agrimonolide (μM) |

| HepG2 | Tacrine | 88.2 ± 2.8 |

| Primary Rat Hepatocytes | tert-Butyl Hydroperoxide | 37.7 ± 1.6 |

Influence of Specific Functional Groups on Pharmacological Effects

The pharmacological profile of this compound is also dictated by the presence and arrangement of its various functional groups. One such group of interest in related compounds is the hydroxyl (-OH) moiety.

While specific studies detailing the direct influence of the hydroxyl group at the C-4' position of the phenylethyl side chain on the activity of this compound are not available, general principles from related coumarin (B35378) and flavonoid compounds can offer some insights. For instance, in the broader class of 4-hydroxycoumarin (B602359) derivatives, the presence and position of hydroxyl groups are known to be critical for their antioxidant and other biological activities. researchgate.net The hydroxyl groups can act as hydrogen donors, which is a key mechanism for scavenging free radicals. researchgate.net

Rational Design of Derivatives based on SAR Principles

The knowledge gained from SAR studies provides a foundation for the rational design of novel derivatives with improved pharmacological properties. This approach involves making targeted chemical modifications to the lead compound to enhance its activity, selectivity, or pharmacokinetic profile.

Currently, there is a lack of published research specifically detailing the rational design of derivatives based on the SAR of this compound. However, the principles of rational drug design are widely applied to other classes of natural products. For example, SAR studies of other isocoumarins have led to the synthesis of derivatives with altered biological activities. tandfonline.com By understanding which parts of the this compound molecule are essential for its activity, medicinal chemists could, in the future, design and synthesize new analogues. These modifications could include altering the glycosidic bond, changing the sugar unit, or modifying the functional groups on the aglycone backbone to potentially create more potent and targeted therapeutic agents.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Analysis

Chromatographic techniques are fundamental for separating Agrimonolide (B1665657) 6-O-beta-D-glucoside from the complex matrix of plant extracts, which contain numerous other compounds like flavonoids, triterpenes, and other phenols. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phytochemicals, including isocoumarin (B1212949) glycosides. mdpi.com For compounds like Agrimonolide 6-O-beta-D-glucoside, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. spkx.net.cn

The separation is achieved by carefully optimizing the mobile phase composition, often a gradient elution using a mixture of an aqueous solvent (commonly water with an acid modifier like acetic or formic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comspkx.net.cn The gradient elution, where the proportion of the organic solvent is increased over time, is necessary to resolve compounds with a wide range of polarities present in the plant extract.

Method validation according to the International Council for Harmonisation (ICH) guidelines is essential for ensuring the reliability of the analytical results. mdpi.com This involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scispace.com While specific validation data for this compound is not widely published, the table below shows typical parameters for HPLC analysis of other glycosides isolated from plant extracts, which would be analogous.

Table 1: Representative HPLC Method Parameters and Validation Data for Glycoside Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | spkx.net.cn |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol (B129727) or Acetonitrile | spkx.net.cn |

| Flow Rate | 0.8 - 1.1 mL/min | spkx.net.cnmdpi.com |

| Detection | UV/PDA or MS | nih.govspkx.net.cn |

| Linearity (r²) | > 0.999 | mdpi.com |

| LOD | 0.01 - 0.8 µg/mL | mdpi.comresearchgate.net |

| LOQ | 0.05 - 2.5 µg/mL | mdpi.comresearchgate.net |

| Recovery | 95.7% - 102.1% | researchgate.net |

| Precision (RSD%) | < 3% | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering higher resolution, faster analysis times, and greater sensitivity. mdpi.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

For the analysis of complex plant extracts containing this compound, UPLC is particularly advantageous. The increased peak capacity allows for better separation of structurally similar compounds, and the reduced run times improve sample throughput. mdpi.com UPLC systems are almost always paired with mass spectrometry (MS) detectors, creating a powerful tool for both quantification and structural identification. mdpi.comresearchgate.net The mobile phases used are similar to those in HPLC, consisting of acidified water and acetonitrile/methanol, but with flow rates adjusted for the smaller column dimensions. mdpi.com

Spectrometric Detection Methods

Following chromatographic separation, various spectrometric detectors are used for the identification and quantification of the eluted compounds.

UV Detection

UV (Ultraviolet) detection is a common and cost-effective method used with HPLC. The detector measures the absorbance of UV light by the analyte at a specific wavelength. nih.gov Compounds with a chromophore, like the isocoumarin structure in this compound, can be detected using this method. mdpi.com The selection of the detection wavelength is critical for sensitivity and selectivity. For related flavonoid glycosides, detection is often performed in the range of 230 nm to 360 nm. spkx.net.cnmdpi.com For instance, in the analysis of compounds from Agrimonia pilosa, wavelengths around 280 nm and 320 nm have been utilized. spkx.net.cnnih.gov

Mass Spectrometry Detection (e.g., ESI-MSn)

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of a compound, allowing for its identification and structural elucidation. nih.gov When coupled with HPLC or UPLC, it is a definitive method for analyzing phytochemicals. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like glycosides, as it minimizes fragmentation during the ionization process. mdpi.com

Analysis can be performed in both positive and negative ion modes. In negative mode, glycosides typically show a deprotonated molecule [M-H]⁻. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS or MSn) provides further structural information by inducing fragmentation of a selected precursor ion. The resulting fragment ions can reveal the structure of the aglycone and the sugar moiety. For this compound (C₂₄H₂₈O₁₀, Molecular Weight: 476.47 g/mol ), the loss of the glucose unit (162 Da) would be a characteristic fragmentation pattern. medchemexpress.commdpi.com High-resolution mass spectrometry, such as Time-of-Flight (TOF), provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its fragments. nih.govmdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion | Formula | Expected m/z | Major Fragment Ion (Loss of Glucose) | Expected Fragment m/z |

|---|---|---|---|---|---|

| Negative ESI | [M-H]⁻ | C₂₄H₂₇O₁₀⁻ | 475.16 | [M-H-162]⁻ (Agrimonolide aglycone) | 313.10 |

| Positive ESI | [M+H]⁺ | C₂₄H₂₉O₁₀⁺ | 477.18 | [M+H-162]⁺ (Agrimonolide aglycone) | 315.12 |

| Positive ESI | [M+Na]⁺ | C₂₄H₂₈O₁₀Na⁺ | 499.16 | [M+Na-162]⁺ (Agrimonolide aglycone) | 337.10 |

Photodiode Array (PAD) Detection

A Photodiode Array (PAD), also known as a Diode Array Detector (DAD), is an advanced type of UV detector. mdpi.com Instead of monitoring absorbance at a single wavelength, a PAD scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each point in the chromatogram. mdpi.comresearchgate.net

This capability is invaluable for phytochemical analysis. It allows for the optimal detection wavelength to be selected post-run and, more importantly, helps in assessing peak purity by comparing spectra across a single chromatographic peak. nih.gov The UV spectrum is a characteristic fingerprint of a compound and can be used for tentative identification by comparison with spectra from reference standards or libraries. scispace.com For example, the UV absorption maxima can help distinguish between different classes of compounds, such as flavonoids and isocoumarins, that may co-elute. nih.gov

Method Validation in Phytochemical Analysis (e.g., precision, repeatability, recovery)

The validation of an analytical method ensures its reliability, accuracy, and suitability for its intended purpose. For the quantification of this compound as a constituent in Agrimonia pilosa, analytical methods are typically validated according to international guidelines, assessing parameters such as precision, repeatability, and recovery. rsc.orgutm.myresearchgate.net

A study focusing on the simultaneous determination of nine major constituents from Agrimonia pilosa, which includes isocoumarins like this compound, established and validated a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method. rsc.orgnih.gov The validation of this method demonstrated its robustness and accuracy for quantitative analysis. rsc.org

Precision and Repeatability: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is often expressed as the relative standard deviation (RSD). The HPLC-DAD method developed for analyzing the main components of A. pilosa showed good precision, with standard deviations below 3.29%, indicating a high degree of repeatability for the quantitative analysis. rsc.org

Recovery: Recovery studies are performed to determine the accuracy of an analytical method by measuring the amount of analyte that can be retrieved from a matrix to which a known amount of the analyte has been added. For the main constituents of A. pilosa, the validated HPLC-DAD method exhibited excellent recovery rates, ranging from 95.44% to 102.55%. rsc.org This demonstrates that the extraction and analytical procedures are highly efficient and accurate for quantifying compounds like this compound from the complex plant matrix.

The validation data for the analytical method applied to the major constituents of Agrimonia pilosa are summarized below.

Table 1: Method Validation Parameters for Major Constituents in Agrimonia pilosa

| Parameter | Result | Indication |

|---|---|---|

| Linearity (r) | ≥ 0.999 | Excellent correlation between concentration and detector response |

| Precision (RSD) | < 3.29% | High repeatability and reliability of the method |

| Recovery | 95.44% – 102.55% | High accuracy of the method in extracting the compound from the matrix |

Data sourced from a study on the simultaneous determination of major constituents in Agrimonia pilosa. rsc.org

Chemical Fingerprinting and Quality Control of Botanical Extracts

Chemical fingerprinting is a powerful quality control tool for botanical extracts. core.ac.uk It provides a characteristic profile of the chemical constituents of a plant, which is essential for authentication, stability testing, and ensuring batch-to-batch consistency. nih.gov Techniques like HPLC and Ultra-Performance Liquid Chromatography (UPLC) are widely employed to generate these fingerprints. nih.govcore.ac.uk

For botanical extracts derived from Agrimonia pilosa, this compound serves as an important chemical marker within the isocoumarin class of compounds. nih.gov An HPLC-DAD fingerprint of an A. pilosa extract will display a series of peaks, with each peak corresponding to a specific chemical constituent. The presence and relative intensity of the peak corresponding to this compound, alongside other major compounds like flavonoids and tannins, are crucial for confirming the identity and quality of the material. nih.gov

A validated HPLC-DAD-ESI-MS/MS method has been successfully used to create chemical fingerprints to differentiate A. pilosa sourced from various geographical regions. rsc.org This approach combines the quantitative data from the DAD with mass spectrometry (MS) data for definitive identification of the peaks, including that of this compound. By comparing the fingerprint of a test sample to a standardized or reference fingerprint, one can assess the quality and authenticity of the botanical extract. rsc.orgnih.gov This ensures that the material not only contains the expected array of compounds but also that key markers like this compound are present in appropriate concentrations, which is vital for the consistency of the final product.

Future Research Directions and Therapeutic Implications

Elucidation of Novel Molecular Targets

Current research on Agrimonolide (B1665657) 6-O-beta-D-glucoside has primarily focused on its hepatoprotective effects, observed in in vitro models like HepG2 cells and primary hepatocytes. medchemexpress.comimmunomart.com However, the precise molecular mechanisms and direct protein targets responsible for these effects are not yet fully understood. Future research should prioritize the identification of its specific molecular binding partners.

A significant portion of the existing pharmacological data has been generated for its aglycone, agrimonolide, which has been shown to interact with multiple targets, including pathways like PI3K/AKT/mTOR and JAK-STAT, and proteins such as stearoyl-CoA desaturase 1 (SCD1). mdpi.comnih.gov It is plausible that Agrimonolide 6-O-beta-D-glucoside may have its own unique targets or may act as a prodrug, being metabolized to agrimonolide to exert its effects. Therefore, comprehensive screening studies are essential.

Advanced techniques such as affinity chromatography-mass spectrometry, and computational docking studies could be employed to identify and validate the direct molecular targets of this compound. A deeper understanding of its interactions at a molecular level will be crucial for developing it into a targeted therapeutic agent.

Exploration of Synergistic Effects with Other Phytochemicals

Agrimonia pilosa, the primary source of this compound, contains a rich array of other bioactive compounds, including flavonoids, triterpenes, and other phenolics. nih.gov These compounds are known to possess a range of biological activities, such as anti-inflammatory, antioxidant, and anti-diabetic properties. nih.gov There is a strong possibility that this compound may act synergistically with these other phytochemicals to produce enhanced therapeutic outcomes.

Future investigations should explore the potential synergistic effects of combining this compound with other compounds isolated from A. pilosa, such as desmethylagrimonolide or various flavonoids. nih.gov This could lead to the development of potent, multi-targeted therapies with improved efficacy and potentially lower side effects compared to single-agent treatments. Such studies would be particularly relevant for complex multifactorial conditions where targeting multiple pathways is beneficial.

Potential for Development of Research Probes

Given its defined chemical structure and biological activity, this compound could serve as a valuable molecular probe for studying various biological processes. Once its molecular targets are identified, chemically modified and labeled versions of the molecule could be synthesized. These probes could be used to visualize and study the localization, movement, and function of its target proteins within cells and tissues.

For instance, fluorescently-tagged this compound could be used in high-resolution microscopy to track its uptake and subcellular distribution, providing insights into its mechanism of action. Furthermore, biotinylated derivatives could be used for pull-down assays to confirm protein interactions. The development of such research tools would not only advance our understanding of this specific compound but also contribute to the broader field of chemical biology.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.